molecular formula C10H11ClO3 B15273816 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B15273816
M. Wt: 214.64 g/mol
InChI Key: IIPLLEQSHTWBER-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then subjected to hydrolysis and decarboxylation to yield the desired product.

Another synthetic route involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with chloroacetyl chloride, followed by hydrolysis to form the hydroxy acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid or 3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid.

    Reduction: Formation of 3-(4-Methylphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases. It may act as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.

    3-(4-Methylphenyl)-2-hydroxypropanoic acid: Lacks the chloro group.

    3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid: Contains an additional carboxylic acid group.

Uniqueness

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a chloro and hydroxy group on the phenyl ring, which imparts distinct reactivity and properties

Biological Activity

3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid, also known by its CAS number 1782289-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClO3_{3}
  • Molecular Weight : 214.65 g/mol
  • Structure : The compound features a chloro-substituted aromatic ring and a hydroxypropanoic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects :
    • In studies involving various cancer cell lines, this compound has shown significant antiproliferative activity. For instance, modifications of related compounds have demonstrated IC50_{50} values in the low micromolar range against HeLa cells, suggesting potential as an anticancer agent .
  • Histone Deacetylase Inhibition (HDACi) :
    • The compound has been linked to HDAC inhibition, a mechanism that can lead to increased acetylation of histones and consequently affect gene expression involved in cell cycle regulation and apoptosis .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound interacts favorably with target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the transformation of precursor compounds through standard organic reactions such as esterification and hydrazinolysis .

Table 1: Summary of Synthesis Steps

StepReaction TypeDescription
1EsterificationFormation of the ester from the acid precursor
2HydrolysisConversion of ester to acid form
3HydrazinolysisFormation of hydrazide derivatives for further modification

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Anticancer Activity :
    • A study highlighted that compounds structurally related to this compound showed promising results in inhibiting the growth of cancer cell lines like HCT-116 and HeLa. The IC50_{50} values ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism Exploration :
    • Molecular docking studies have provided evidence for the binding affinity of this compound to key proteins involved in tumor suppression and apoptosis pathways. This suggests a mechanism where the compound may enhance apoptotic signaling in cancer cells .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

IIPLLEQSHTWBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)O)Cl

Origin of Product

United States

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